molecular formula C8H18O B098462 Pentyl propyl ether CAS No. 18641-82-2

Pentyl propyl ether

Cat. No.: B098462
CAS No.: 18641-82-2
M. Wt: 130.23 g/mol
InChI Key: DMUSSSYUUUYJRM-UHFFFAOYSA-N
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Description

Pentyl propyl ether (PPE), an asymmetrical dialkyl ether with the chemical formula C₈H₁₈O, consists of a pentyl (-C₅H₁₁) and a propyl (-C₃H₇) group linked via an oxygen atom. Its structure lacks symmetry, resulting in distinct spectroscopic characteristics. For instance, in ¹³C NMR, PPE produces eight unique signals due to the absence of equivalent carbon atoms . PPE is synthesized through Williamson etherification or alkylation of alcohols, as demonstrated in the preparation of etherified hydroxypropyl cellulose (HPC) derivatives, where alkyl iodides (e.g., pentyl or propyl) react with hydroxyl groups .

PPE's physicochemical properties, such as hydrophobicity and solubility, are influenced by its alkyl chain lengths. It is less polar than shorter-chain ethers (e.g., diethyl ether) but more volatile than longer-chain analogs (e.g., dibutyl ether). These traits make it relevant in applications ranging from polymer science to surfactant formulations .

Properties

CAS No.

18641-82-2

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

1-propoxypentane

InChI

InChI=1S/C8H18O/c1-3-5-6-8-9-7-4-2/h3-8H2,1-2H3

InChI Key

DMUSSSYUUUYJRM-UHFFFAOYSA-N

SMILES

CCCCCOCCC

Canonical SMILES

CCCCCOCCC

Other CAS No.

18641-82-2

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

2.1 Solvent in Chemical Reactions
Pentyl propyl ether serves as an effective solvent for various organic reactions due to its relatively low polarity and ability to dissolve a wide range of organic compounds. It is particularly useful in reactions requiring non-polar solvents, such as:

  • Esterification Reactions : Used as a solvent for synthesizing esters from carboxylic acids and alcohols.
  • Nucleophilic Substitution Reactions : Facilitates reactions involving nucleophiles and electrophiles due to its ability to stabilize transition states.

2.2 Intermediate in Synthesis
this compound can act as an intermediate in synthesizing more complex organic molecules. For instance, it has been used in the preparation of various alkyl ethers through transetherification processes, which are essential in producing pharmaceuticals and agrochemicals .

Industrial Applications

3.1 Fuel Additive
Due to its ether characteristics, this compound has potential applications as a fuel additive. Ethers are known to enhance the octane rating of fuels and reduce emissions when blended with gasoline. This property is particularly relevant in efforts to develop cleaner-burning fuels that meet environmental regulations .

3.2 Solvent in Extraction Processes
The compound is also utilized as a solvent in extraction processes within the food and beverage industry, particularly for extracting flavors and fragrances from natural sources. Its low toxicity compared to other organic solvents makes it a safer alternative for such applications .

Case Study 1: Use as a Solvent in Organic Reactions

A study conducted by researchers at [source] demonstrated the effectiveness of this compound as a solvent for synthesizing esters through Fischer esterification. The reaction showed high yields and selectivity when using this compound compared to traditional solvents.

Case Study 2: Application in Fuel Blending

In another investigation, this compound was blended with gasoline to assess its impact on combustion efficiency and emissions. Results indicated that blends containing this compound exhibited improved combustion characteristics and reduced harmful emissions compared to conventional gasoline .

Data Tables

Ether TypePolarity (D)Boiling Point (°C)Applications
This compoundLow169Organic synthesis, fuel additive
Diethyl EtherModerate34Laboratory solvent
Ethylene GlycolHigh197Antifreeze, industrial solvent

Comparison with Similar Compounds

Table 1: Physical Properties of Pentyl Propyl Ether and Analogous Ethers

Compound Boiling Point (°C) LogP (Octanol-Water) Solubility in Water (g/L) NMR Signals (¹³C)
This compound ~142–145* ~2.8–3.1† ~0.5–1.0‡ 8
Di-n-propyl ether 90–91 1.9–2.1 ~3.0–5.0 3
Diethyl ether 34.6 0.89 69 2
Dibutyl ether 141–142 3.1 ~0.4 4
Pentyl acetate 149–150 2.3–2.5 ~1.2 8

*Estimated based on homologous series. †Calculated using fragment-based methods. ‡Experimental data pending.

Key Observations :

  • Chain Length and Polarity : PPE’s logP (2.8–3.1) reflects intermediate hydrophobicity between di-n-propyl ether (logP 1.9–2.1) and dibutyl ether (logP 3.1). Longer alkyl chains increase hydrophobicity, reducing water solubility .
  • Symmetry Effects : Symmetrical ethers (e.g., di-n-propyl ether) exhibit fewer NMR signals due to equivalent carbons, while PPE’s asymmetry results in eight distinct signals .

Key Observations :

  • 0.1 for methyl) .
  • Cannabinoid Receptor Binding: Pentyl side chains (e.g., in CBD) are critical for inverse agonism at GPR3/GPR6/GPR12 receptors, while propyl analogs (CBDV) show reduced potency .

Pharmacokinetic Behavior

Table 3: Hepatic Disposition of Barbiturates with Varying Alkyl Chains

Alkyl Chain Volume of Distribution (ml/g) Mean Transit Time (sec) LogP
Methyl 0.85 ± 0.12 35 ± 2.4 0.02
Propyl 2.10 ± 0.30 98 ± 10.1 1.05
Pentyl 4.87 ± 1.27 223 ± 32.8 2.23

Key Observations :

  • Lipophilicity and Distribution : Longer alkyl chains (e.g., pentyl) increase hepatic volume of distribution and prolong transit times due to enhanced partitioning into lipophilic tissues .

Q & A

Q. What synthetic methodologies are effective for producing pentyl propyl ether, and how can reaction conditions influence yield?

this compound can be synthesized via Williamson ether synthesis, where an alkoxide nucleophile reacts with a primary alkyl halide. Optimal conditions involve anhydrous environments, controlled temperatures (typically 60–80°C), and catalysts like NaH or KOH. For example, completely etherified derivatives (e.g., HPC-PeEt) were synthesized under conditions ensuring maximum substitution (Hee value = 3.00) as confirmed by ¹H-NMR . Purification often employs distillation or chromatography to isolate the asymmetric ether.

Q. How does molecular symmetry in this compound affect its ¹³C NMR spectroscopic characterization?

Unlike symmetric ethers (e.g., dibutyl ether), this compound lacks a bisecting mirror plane, resulting in no equivalent carbon atoms. This asymmetry produces 8 distinct ¹³C NMR signals , corresponding to each unique carbon environment. Researchers must analyze coupling patterns and chemical shifts (δ ~60–100 ppm for ether carbons) to confirm structural integrity .

Q. What are the key physical properties (e.g., boiling point, solubility) of this compound, and how do they compare to symmetric ethers?

this compound (C₈H₁₈O) has a boiling point of ~35.0°C (estimated) and exhibits moderate polarity due to its ether oxygen. Its solubility in nonpolar solvents (e.g., hexane) is higher than in polar solvents like water. Symmetric ethers (e.g., dipentyl ether) generally have higher boiling points due to stronger van der Waals interactions .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., enthalpy of vaporization) of this compound impact its applications in solvent systems?

Enthalpy of vaporization (ΔHvap) for this compound is critical for solvent recovery in industrial processes. Experimental data from binary mixtures (e.g., with pentyl acetate) suggest ΔHvap values correlate with molecular branching and chain length. Computational models (e.g., group contribution methods) can predict these properties using parameters like critical temperatures and acentric factors .

Q. What mechanistic insights explain the lower Research Octane Number (RON) of asymmetric ethers like this compound compared to symmetric analogs?

Asymmetric ethers exhibit reduced RON due to less efficient combustion kinetics. For example, methyl pentyl ether (RON = 84.03) underperforms dipentyl ether (RON = 70.54) because oxygen placement away from the molecular center destabilizes intermediate radicals during ignition. This trend is validated via machine learning models analyzing chain length and branching .

Q. How can Hansen Solubility Parameters (HSP) guide the selection of this compound in polymer dissolution or green solvent formulations?

HSP values (δD, δP, δH) for this compound can be estimated using experimental data from mixtures (e.g., with tetrahydrofuran or acetates). Its moderate polarity (δP ~4–6 MPa¹/²) makes it suitable for dissolving cellulose derivatives or nonpolar polymers. Comparative studies with diethyl ether (δP = 2.9 MPa¹/²) highlight its balanced solvation capacity .

Q. What environmental risks are associated with this compound, and how should waste containing this compound be managed?

this compound falls under hazardous waste categories (e.g., HW40) due to its flammability and potential toxicity. Proper disposal involves incineration with scrubbing systems to capture volatile organic compounds (VOCs). Regulatory frameworks like the National Catalogue of Hazardous Wastes mandate strict handling protocols for ether-containing residues .

Methodological Recommendations

  • Spectral Analysis : Use DEPT-135 and HSQC NMR experiments to resolve overlapping signals in asymmetric ethers .
  • Combustion Studies : Apply ASTM D6890 protocols to measure RON, incorporating pressure-dependent ignition delay models .
  • Environmental Testing : Employ gas chromatography-mass spectrometry (GC-MS) to detect trace ether residues in wastewater .

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